molecular formula C17H14FN3O4 B2834772 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide CAS No. 896289-72-8

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide

Cat. No. B2834772
M. Wt: 343.314
InChI Key: ABAIDWORJZJLQL-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-nitrobenzamide” is a complex organic molecule. It contains a pyrrolidinone ring, a fluorophenyl group, and a nitrobenzamide group . Pyrrolidinones are common in pharmaceuticals and are known for their wide range of biological activities .

Scientific Research Applications

Synthesis and Versatile Applications

  • Synthetic Methods and Spin-Labeling Studies : The synthesis of fluoro-phenylpyrrolidin-oxyls from corresponding nitrones and Grignard reagents, including 1-bromo-4-fluorobenzene, illustrates the versatility of fluorophenyl compounds in creating spin labels for research purposes. These compounds serve as valuable synthons for nucleophilic replacement reactions, offering pathways to a variety of functional groups (Hankovszky et al., 1989).

  • Potential in Imaging : A study on N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide highlighted its high affinity and selectivity for σ receptors, suggesting its potential as a ligand for PET imaging. This compound's synthesis, involving nucleophilic substitution with [18F]fluoride, underscores the role of fluorophenyl compounds in developing imaging agents for neurological studies (Shiue et al., 1997).

Material Science and Chemical Properties

  • Material Science Applications : Explorations into the structural, thermochemical, and desolvation properties of various solvates and salts involving antibacterial agents demonstrate the importance of nitrofurantoin and pyridyl bases interactions. These studies offer insights into the formation of molecular complexes and their potential applications in developing new solid forms of active pharmaceutical ingredients (Vangala et al., 2013).

  • Chemical Properties and Reactivity : Research into the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement highlights the chemical reactivity of nitro groups. This study contributes to the understanding of nitro-substituted compounds' reactivity, particularly in the context of synthesizing analogues for antidepressant drugs (Samet et al., 2005).

properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c18-11-4-3-5-13(8-11)20-10-12(9-16(20)22)19-17(23)14-6-1-2-7-15(14)21(24)25/h1-8,12H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAIDWORJZJLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

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